

# Physicochemical Properties of 2-Methyl-3-nitrophenol: A Technical Guide

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## Compound of Interest

Compound Name: 2-Methyl-3-nitrophenol

Cat. No.: B1294317

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This technical guide provides a comprehensive overview of the melting and boiling points of **2-Methyl-3-nitrophenol** (CAS No: 5460-31-1), a key intermediate in various chemical syntheses. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.

## Core Physicochemical Data

The melting and boiling points are critical parameters that define the physical state and inform the purification, handling, and storage procedures for a chemical compound. The experimentally determined values for **2-Methyl-3-nitrophenol** are summarized below.

Property	Value	Notes
Melting Point	146-148 °C	Literature value. Pure substances typically have a sharp melting range of 1-2°C. A broader range can indicate the presence of impurities. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Boiling Point	269.5 ± 28.0 °C	At standard atmospheric pressure (760 mmHg).
147.0-152.0 °C	This value is also reported in the literature, potentially corresponding to the boiling point under reduced pressure. <a href="#">[1]</a> <a href="#">[2]</a>	

## Experimental Protocols

The following sections detail the standard methodologies for the determination of melting and boiling points for solid organic compounds like **2-Methyl-3-nitrophenol**.

### Melting Point Determination (Capillary Method)

The capillary method is the most common technique for determining the melting point of a crystalline solid.[\[1\]](#)[\[3\]](#)

Apparatus:

- Melting point apparatus (e.g., Thiele tube with heating oil or a modern digital instrument with a heated metal block)[\[4\]](#)
- Thermometer (calibrated)
- Glass capillary tubes (sealed at one end)
- Mortar and pestle

#### Procedure:

- **Sample Preparation:** The **2-Methyl-3-nitrophenol** sample must be completely dry and finely powdered.[1][5] This is achieved by grinding the crystalline solid using a mortar and pestle.
- **Capillary Tube Loading:** The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently on a hard surface to pack the solid into the sealed end.[6] The packed sample height should be approximately 2-3 mm.[5]
- **Apparatus Setup:** The loaded capillary tube is placed into the heating block of the melting point apparatus, adjacent to the thermometer bulb to ensure accurate temperature measurement.[5]
- **Heating and Observation:**
  - A preliminary, rapid heating is often performed to determine an approximate melting temperature.[5]
  - For an accurate measurement, a new sample is heated to a temperature about 15-20°C below the approximate melting point.[5][6]
  - The heating rate is then slowed to 1-2°C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.[3][5]
- **Data Recording:** The melting point is recorded as a range:
  - T1 (Onset of Melting): The temperature at which the first drop of liquid is observed.[5][6]
  - T2 (Complete Melting): The temperature at which the entire sample has transitioned into a clear liquid.[5][6]

## Boiling Point Determination (Distillation Method)

For a non-volatile solid, the boiling point is typically determined from a larger sample size using a distillation apparatus. This method measures the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[7][8]

#### Apparatus:

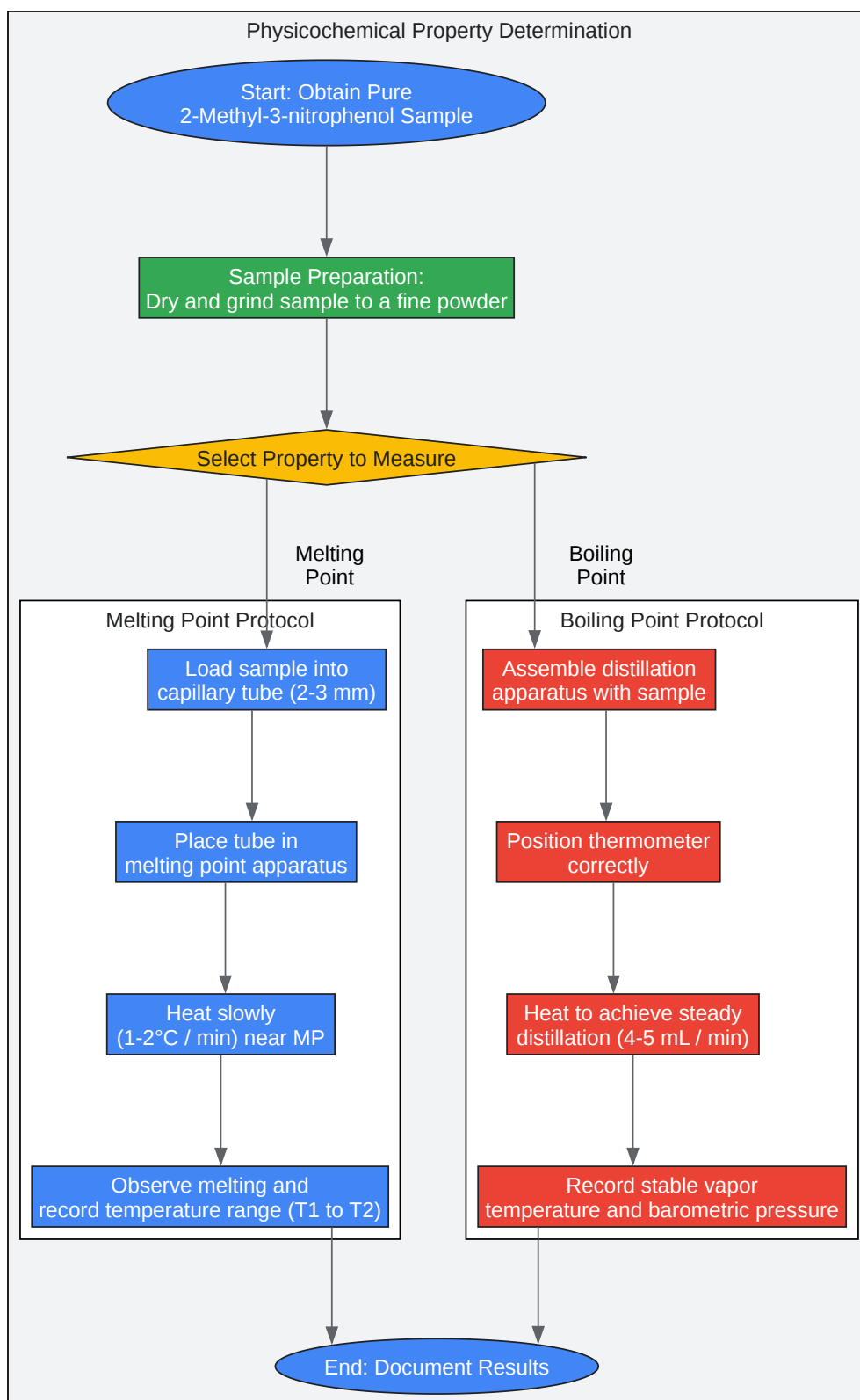
- Distillation flask (round-bottom)
- Condenser
- Thermometer and adapter
- Heating mantle or oil bath
- Receiving flask
- Boiling chips

#### Procedure:

- **Apparatus Assembly:** A simple distillation apparatus is assembled. A sufficient quantity of the **2-Methyl-3-nitrophenol** (at least 5-10 mL, obtained by melting the solid) is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.[\[2\]](#)[\[7\]](#)
- **Thermometer Placement:** The thermometer is positioned so that the top of its bulb is level with the bottom of the side-arm leading to the condenser.[\[9\]](#) This ensures the temperature of the vapor distilling into the condenser is accurately measured.
- **Heating:** The flask is heated gently. As the liquid boils, the vapor rises, surrounds the thermometer bulb, and passes into the condenser.[\[8\]](#)
- **Data Recording:** The temperature is monitored as the vapor condenses and collects in the receiving flask. The boiling point is the stable temperature observed on the thermometer during a steady rate of distillation.[\[2\]](#)
- **Pressure Correction:** The atmospheric pressure should be recorded, as the boiling point is pressure-dependent.[\[2\]](#) If the barometric pressure deviates from standard pressure (101.3 kPa), a correction should be applied.[\[10\]](#)

## Process Visualization

The logical workflow for determining the physicochemical properties of a solid compound is outlined below.



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